2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
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Overview
Description
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The formation of the ester bond between benzoic acid and 2-ethylhexanol.
Hydrolysis: The ester bond can be hydrolyzed back to benzoic acid and 2-ethylhexanol under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
Hydrolysis: Benzoic acid and 2-ethylhexanol.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including larvicidal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, its larvicidal activity is attributed to its ability to disrupt the cellular processes of insects, leading to increased levels of superoxide dismutase, catalase, and other enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is structurally similar to other phthalate esters, such as:
- Dioctyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
These compounds share similar chemical properties and applications, particularly in the production of plasticizers and other industrial chemicals. this compound is unique in its specific ester structure and the resulting physical and chemical properties .
Properties
CAS No. |
1276197-22-8 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D |
InChI Key |
DJDSLBVSSOQSLW-NECLWFIRSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
boiling_point |
greater than 572 °F at 760 mmHg (NTP, 1992) |
density |
1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
greater than 200 °F (NTP, 1992) |
physical_description |
Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992) Solid |
Related CAS |
25425-73-4 (hydrochloride salt) |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
Mono(2-ethylhexyl) Phthalate-d4; 2-Ethylhexyl Hydrogen Phthalate-d4; Phthalic Acid-d4 Mono(2-ethylhexyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester; MEHP-d4; |
Origin of Product |
United States |
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